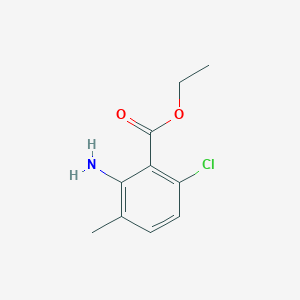

Ethyl 2-amino-6-chloro-3-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H12ClNO2 |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

ethyl 2-amino-6-chloro-3-methylbenzoate |

InChI |

InChI=1S/C10H12ClNO2/c1-3-14-10(13)8-7(11)5-4-6(2)9(8)12/h4-5H,3,12H2,1-2H3 |

InChI Key |

MUBJULCZWCNRKL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1N)C)Cl |

Origin of Product |

United States |

Contextualization of Ethyl 2 Amino 6 Chloro 3 Methylbenzoate in Contemporary Organic Synthesis

Significance within Substituted Benzoate (B1203000) Chemistry

Substituted benzoates, and particularly anthranilate esters (2-aminobenzoates), are a cornerstone of synthetic chemistry. wikipedia.orginchem.org The substituents on the aromatic ring play a crucial role in directing the molecule's reactivity.

The Amino Group: The ortho-amino group is a powerful directing group and a key nucleophile. Its presence is fundamental for the synthesis of important heterocyclic systems like quinazolines through cyclocondensation reactions. nih.govnih.gov It can also be diazotized to introduce other functionalities. wikipedia.org

The Chloro Group: As an electron-withdrawing group, the chlorine atom influences the electron density of the aromatic ring and the reactivity of the amino and ester groups. Halogen atoms are common in commercial drugs and agrochemicals, often enhancing their biological activity. mdpi.com

The Methyl Group: This electron-donating group modifies the electronic profile of the ring and provides steric bulk, which can be critical for achieving selectivity in reactions and for the specific binding of the final product to its biological target.

The specific arrangement in Ethyl 2-amino-6-chloro-3-methylbenzoate—with substituents flanking the ester and amino groups—offers a tailored platform for developing targeted molecules where precise positioning of functional groups is essential for efficacy.

Role as an Advanced Synthetic Building Block

The primary role of anthranilate scaffolds with substitution patterns similar to this compound is as key intermediates in the synthesis of modern insecticides. datainsightsmarket.com Specifically, they are integral to the production of the anthranilic diamide (B1670390) class of insecticides. researchgate.netnih.govnih.govwikipedia.org

This important class of agrochemicals, which includes compounds like Chlorantraniliprole and Cyantraniliprole, functions by targeting insect ryanodine (B192298) receptors, which regulate calcium channels in muscle tissue. mdpi.comwikipedia.org The synthesis of these complex molecules often involves the coupling of a substituted anthranilic acid or its ester with a substituted pyrazole-carboxylic acid. Isomers of the title compound, such as 2-amino-5-chloro-3-methylbenzoic acid, are explicitly used in these synthetic routes. google.comgoogle.com

Another significant application for anthranilate esters is the synthesis of quinazolines and quinazolinones. These heterocyclic compounds are prevalent in medicinal chemistry due to their wide range of biological activities. google.com The classic Niementowski quinazoline (B50416) synthesis, for example, involves the reaction of an anthranilic acid with an amide at high temperatures. nih.gov More modern methods utilize anthranilate esters and various reagents to achieve cyclization under milder conditions, often facilitated by microwave irradiation. nih.govresearchgate.net The amino and ester groups of the anthranilate serve as the two key points of reaction to build the fused pyrimidine (B1678525) ring of the quinazolinone core. nih.gov

Below is a table summarizing the potential synthetic applications for a building block like this compound, based on the known reactivity of its structural class.

| Product Class | General Reaction Type | Significance |

|---|---|---|

| Diamide Insecticides | Amide coupling with a substituted pyrazolecarboxylic acid derivative | Key components of modern, highly effective, and selective agrochemicals targeting insect ryanodine receptors. wikipedia.org |

| Quinazolinones | Cyclocondensation with amides, isocyanates, or other suitable reagents | Core structures in many pharmaceutical compounds with a broad spectrum of biological activities. nih.govgoogle.com |

| Other Heterocycles | Various cyclization reactions utilizing the ortho-amino ester functionality | Serves as a versatile precursor for other fused heterocyclic systems used in drug discovery and materials science. |

Historical Development and Emerging Research Trends

The development of synthetic pesticides has evolved significantly over the last century. Early pest control relied on inorganic compounds like those containing arsenic or copper. www.csiro.au The era of synthetic organic pesticides began in the 1940s with broad-spectrum compounds like DDT. www.csiro.aufishersci.ca In response to environmental and health concerns, research shifted towards creating more selective and less persistent chemicals.

A major breakthrough in the 21st century was the introduction of the diamide insecticides. The first of this class, flubendiamide, was commercialized in 2007, followed by the highly successful anthranilic diamide, chlorantraniliprole. wikipedia.orgnih.gov This development established polysubstituted anthranilates as a critical class of chemical intermediates for the agrochemical industry. The history of these insecticides is relatively recent, with new derivatives continuously being developed. nih.gov

Current and emerging research trends focus on several key areas:

Novel Analogs: Scientists are actively designing and synthesizing new diamide insecticides by modifying the substitution patterns on the anthranilate ring to improve efficacy, expand the spectrum of activity, and overcome pest resistance. mdpi.comresearchgate.net

Green Chemistry: There is a growing emphasis on developing more environmentally friendly synthetic routes. This includes the use of greener solvents, catalysts, and reaction conditions to produce these important intermediates.

New Synthetic Methods: Advances in organic synthesis continue to provide more efficient ways to produce polysubstituted anilines and benzoates. Modern catalytic methods are being developed to simplify the synthesis of these complex building blocks from simpler, more readily available starting materials. acs.orgnih.gov

The continued exploration of compounds like this compound is driven by the need for novel, effective, and sustainable chemical solutions for global challenges in agriculture and medicine.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

| Appearance | Solid |

| Melting Point | Data not consistently reported |

Strategic Approaches to the Benzoate Core Synthesis

The formation of the ethyl benzoate structure is a critical aspect of the synthesis, which can be achieved through several strategic routes.

Esterification Pathways from Benzoic Acid Derivatives

The most direct and common method for synthesizing this compound is the esterification of its corresponding carboxylic acid, 2-amino-6-chloro-3-methylbenzoic acid. This reaction typically involves reacting the benzoic acid derivative with ethanol (B145695) in the presence of an acid catalyst or using an ethylating agent under basic conditions.

A related patented procedure for a methyl ester highlights a common industrial approach. In this method, the precursor 2-amino-3-chloro-benzoic acid is reacted with a methylating agent like methyl sulfate in an organic solvent such as N,N-dimethylformamide (DMF), with a base like potassium carbonate to facilitate the reaction. google.com This process is efficient, resulting in high purity and yield, making it suitable for industrial production. google.com The same principle applies to the synthesis of the ethyl ester by substituting the methylating agent with an appropriate ethylating agent (e.g., ethyl sulfate).

Table 1: Example Conditions for Esterification of a Substituted Aminobenzoic Acid

| Parameter | Value |

|---|---|

| Starting Material | 2-amino-3-chloro-benzoic acid |

| Methylating Agent | Methyl sulfate |

| Solvent | N,N-dimethylformamide (DMF) |

| Base | Potassium Carbonate |

| Temperature | Cooled to 10°C, then raised to room temp. |

| Reaction Time | 6 hours |

| Yield | 95.0% |

| Purity | 97% (HPLC) |

Data adapted from a procedure for methyl 2-amino-3-chlorobenzoate synthesis. google.com

Nucleophilic Aromatic Substitution Routes for Halogen and Amino Group Introduction

Nucleophilic aromatic substitution (SNAr) provides a pathway to introduce amino or halo groups onto an aromatic ring. The success of an SNAr reaction requires the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a leaving group (like a halogen). ambeed.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. ambeed.com

A hypothetical SNAr route to a precursor for this compound could involve a starting material with two leaving groups, such as a dichloro-nitrobenzoate. An amine nucleophile could then displace one of the chlorine atoms. However, the regioselectivity of such a reaction would need to be carefully controlled, as the position of the nitro group and the existing substituents would dictate which chlorine is more susceptible to attack.

Ring-Forming Reactions and Cyclization Protocols

While most syntheses of simple substituted benzoates rely on modifying a pre-existing benzene (B151609) ring, advanced methodologies exist for constructing the aromatic core itself. Transition metal-catalyzed methods, such as the Hopf cyclization of 1,3-dien-5-ynes, can be used to create substituted benzoates from acyclic precursors. nsf.gov These ring-forming reactions offer a way to build highly functionalized aromatic systems. nsf.gov However, for a target molecule like this compound, pathways involving functional group interconversions on a commercially available aromatic starting material are generally more practical and cost-effective.

Functional Group Interconversions on the Aromatic Ring

The precise placement of the amino and chloro substituents is typically achieved through functional group interconversions on a substituted toluene or benzoic acid backbone. This often involves a carefully planned sequence of nitration, reduction, and halogenation steps.

Regioselective Halogenation Strategies

Regioselective halogenation is crucial for placing the chlorine atom at the correct position on the aromatic ring. The synthesis of the key intermediate, 2-amino-5-chloro-3-methylbenzoic acid (a positional isomer of the direct precursor), often starts with 2-amino-3-methylbenzoic acid. The amino group is a powerful ortho-, para-director, guiding the incoming electrophilic chlorine to the position para to it (the C5 position).

Several chlorinating agents can be employed for this transformation:

Dichlorohydantoin : In a patented process, 2-amino-3-methylbenzoic acid is chlorinated using dichlorohydantoin in a solvent like N,N-dimethylformamide, with benzoyl peroxide as a catalyst. This method results in a high yield and purity of the desired 2-amino-3-methyl-5-chlorobenzoic acid. google.com

Cyanuric Chloride : Another patented method uses cyanuric chloride as an effective and less expensive chlorinating agent compared to reagents like N-chlorosuccinimide. patsnap.com The reaction is carried out in a suitable solvent, and after completion, the product is isolated by filtration and purification. patsnap.com

Table 2: Comparison of Chlorination Reagents for 2-amino-3-methylbenzoic acid

| Chlorinating Agent | Catalyst | Key Advantages | Reference |

|---|---|---|---|

| Dichlorohydantoin | Benzoyl Peroxide | High yield (87.0%) and purity (99.3%) | google.com |

Modern methods for regioselective halogenation also include palladium-catalyzed C-H activation, which can direct halogenation to a specific ortho position guided by a directing group. nih.gov

Amination and Nitro Group Reduction Methodologies

The introduction of an amino group onto the aromatic ring is most commonly achieved by the reduction of a nitro group. masterorganicchemistry.comacs.org The nitro group can be introduced via an electrophilic nitration reaction, and its subsequent reduction provides the desired amine.

A typical synthetic sequence begins with m-toluic acid. google.com

Nitration : m-Toluic acid is nitrated using nitric acid to yield 2-nitro-3-methylbenzoic acid. google.com

Reduction : The resulting nitro-compound is then reduced to 2-amino-3-methylbenzoic acid. This reduction is a standard transformation in organic synthesis and can be accomplished using various methods. google.com

Common methodologies for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation : This involves using hydrogen gas with a metal catalyst such as palladium, platinum, or Raney nickel. masterorganicchemistry.comwikipedia.org

Metal/Acid Reduction : A classic method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com

This two-step nitration-reduction sequence is a robust and widely used strategy for synthesizing aromatic amines from readily available starting materials. frontiersin.orgnih.gov

An In-depth Analysis of this compound: Synthesis and Mechanistic Insights

The landscape of organic synthesis is continually evolving, with a persistent focus on the development of novel compounds with potential applications in various scientific fields. One such molecule of interest is this compound. This article provides a detailed examination of the synthetic methodologies, reaction pathways, and mechanistic underpinnings related to this specific chemical entity, structured to adhere to a focused and scientifically rigorous outline.

Advanced Spectroscopic Elucidation and Structural Analysis of Ethyl 2 Amino 6 Chloro 3 Methylbenzoate

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational and Tautomeric Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the definitive structural elucidation of organic molecules in solution. For Ethyl 2-amino-6-chloro-3-methylbenzoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides unambiguous assignment of proton and carbon signals and offers insights into the molecule's conformation and potential dynamic processes.

While specific experimental NMR data for this compound is not widely available in the public domain, a detailed analysis can be predicted based on established principles and data from structurally similar compounds. The expected chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring: the electron-donating amino group, the electron-withdrawing chloro group, and the weakly donating methyl and ethyl ester groups.

Predicted ¹H and ¹³C NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (H4) | ~6.8-7.2 | ~120-125 |

| Aromatic CH (H5) | ~6.5-6.9 | ~115-120 |

| NH₂ | ~4.0-5.0 (broad) | - |

| CH₃ (on ring) | ~2.2-2.4 | ~15-20 |

| O-CH₂-CH₃ | ~4.2-4.4 (quartet) | ~60-65 |

| O-CH₂-CH₃ | ~1.3-1.5 (triplet) | ~10-15 |

| C=O | - | ~165-170 |

| C-NH₂ | - | ~145-150 |

| C-Cl | - | ~125-130 |

| C-CH₃ | - | ~130-135 |

| C-COOEt | - | ~120-125 |

| C (quaternary) | - | ~135-140 |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for confirming the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, a cross-peak between the quartet of the ethyl group's methylene (B1212753) protons and the triplet of its methyl protons would confirm their connectivity. Similarly, couplings between the aromatic protons (H4 and H5) would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the aromatic CH groups and the carbons of the ethyl and methyl groups based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the substitution pattern on the aromatic ring. For example, correlations would be expected from the methyl protons to the C2, C3, and C4 carbons, and from the amino protons to the C1, C2, and C6 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be particularly useful for determining the preferred conformation of the ethyl ester group relative to the aromatic ring and for observing any through-space interactions between the ortho substituents.

Dynamic NMR for Rotational Barriers or Equilibria

The presence of bulky ortho substituents (amino and chloro groups) next to the ethyl ester and methyl groups can lead to restricted rotation around the C(aryl)-C(carbonyl) and C(aryl)-N bonds. Dynamic NMR (DNMR) spectroscopy is the technique of choice to study such rotational barriers.

By recording NMR spectra at variable temperatures, it is possible to observe the coalescence of signals as the rate of rotation increases. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. For ortho-substituted benzamides, rotational barriers around the C-C(O) bond can be significant, potentially as high as 19 kcal/mol, leading to a dramatic decrease in the rate of rotation nsf.gov. While no specific DNMR studies on this compound have been reported, the steric hindrance introduced by the ortho substituents suggests that a measurable rotational barrier may exist.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Interactions and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their chemical environment.

Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| N-H (Amino) | Symmetric & Asymmetric stretching | 3300-3500 | FT-IR, Raman |

| C-H (Aromatic) | Stretching | 3000-3100 | FT-IR, Raman |

| C-H (Aliphatic) | Stretching | 2850-3000 | FT-IR, Raman |

| C=O (Ester) | Stretching | 1700-1730 | FT-IR (strong), Raman |

| C=C (Aromatic) | Stretching | 1450-1600 | FT-IR, Raman |

| N-H (Amino) | Bending | 1550-1650 | FT-IR |

| C-N | Stretching | 1250-1350 | FT-IR |

| C-O (Ester) | Stretching | 1100-1300 | FT-IR |

| C-Cl | Stretching | 600-800 | FT-IR |

The position and shape of the N-H stretching bands can provide insights into hydrogen bonding. Intramolecular hydrogen bonding between the amino group and the carbonyl oxygen of the ester is possible, which would lead to a broadening and a red-shift (lower frequency) of the N-H stretching vibrations. Intermolecular hydrogen bonding in the solid state or in concentrated solutions would also affect these bands. The C=O stretching frequency is sensitive to electronic and steric effects. The presence of the electron-donating amino group and the steric hindrance from the ortho substituents could influence its position.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals (usually non-bonding or π-bonding) to higher energy anti-bonding orbitals (π*).

For this compound, the primary chromophore is the substituted benzene ring. The presence of the amino group (an auxochrome) and the ester group (which extends the conjugation) is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The electronic transitions are typically of the π → π* and n → π* types pharmatutor.orglibretexts.org.

The solvent polarity can influence the position of the absorption bands. For instance, n → π* transitions often exhibit a hypsochromic (blue) shift in more polar solvents due to the stabilization of the non-bonding electrons.

Expected UV-Vis Absorption Maxima

| Transition | λ_max (nm) | Solvent Dependence |

| π → π | ~250-280 | Minor red shift with increasing solvent polarity |

| n → π | ~300-350 | Blue shift with increasing solvent polarity |

Note: These are estimated values.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of the parent molecule and its fragments.

Electrospray Ionization (ESI) and Other Ionization Techniques

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, typically producing the protonated molecule [M+H]⁺. The high-resolution measurement of this ion would confirm the molecular formula C₁₀H₁₂ClNO₂.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. The fragmentation pathways of ethyl esters of benzoic acids often involve characteristic losses.

Predicted Fragmentation Pathways for [M+H]⁺ of this compound

| Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

| [M+H - C₂H₄]⁺ | Ethylene | Protonated 2-amino-6-chloro-3-methylbenzoic acid |

| [M+H - C₂H₅OH]⁺ | Ethanol (B145695) | Acylium ion |

| [M+H - CO]⁺ | Carbon Monoxide | - |

| [M+H - Cl]⁺ | Chlorine radical | - |

The fragmentation of ethyl benzoate (B1203000) itself typically shows a base peak corresponding to the loss of an ethoxy radical to form a stable phenylacylium ion pharmacy180.com. A similar pathway may be observed for the title compound. The "ortho effect" is a known phenomenon in the mass spectrometry of ortho-substituted benzoic acid derivatives, where interactions between adjacent functional groups can lead to specific fragmentation patterns, such as the loss of water or alcohol nist.gov. In this case, interaction between the amino group and the ethyl ester could facilitate specific fragmentation pathways.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a precursor ion and analyzing the resulting product ions. In a typical MS/MS experiment for a compound like this compound, the molecule would first be ionized, commonly using techniques such as electrospray ionization (ESI) or electron ionization (EI), to form a molecular ion or a protonated molecule. This precursor ion would then be isolated and subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions.

The fragmentation pattern would provide valuable information about the compound's structure. For instance, the loss of the ethyl group (-CH₂CH₃) or the ethoxy group (-OCH₂CH₃) from the ester functionality would be expected. Cleavage of the amino group (-NH₂) or the chlorine atom (-Cl) could also occur. The fragmentation of the aromatic ring itself might also be observed. By analyzing the mass-to-charge ratios of these fragment ions, a detailed picture of the molecule's connectivity can be constructed, thus confirming its identity.

Without experimental data, a theoretical fragmentation table is speculative. However, a hypothetical analysis would involve identifying the precursor ion and its corresponding fragment ions, as shown in the interactive table below.

Hypothetical Tandem Mass Spectrometry Data

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| [M+H]⁺ | [M+H - C₂H₄]⁺ | Ethene | Loss from the ethyl ester group |

| [M+H]⁺ | [M+H - C₂H₅OH]⁺ | Ethanol | Loss of the ethyl ester group |

| [M+H]⁺ | [M+H - CO]⁺ | Carbon Monoxide | Carbonyl group loss |

| [M+H]⁺ | [M+H - Cl]⁺ | Chlorine Radical | Loss of the chlorine atom |

Single-Crystal X-ray Diffraction Analysis of this compound and Related Compounds

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including detailed information on its geometry, bond parameters, and intermolecular interactions.

A successful single-crystal X-ray diffraction study of this compound would yield a set of atomic coordinates, from which precise bond lengths, bond angles, and torsion angles could be calculated. This data would reveal the planarity of the benzene ring, the orientation of the amino, chloro, methyl, and ethyl benzoate substituents relative to the ring, and any steric-induced distortions. For example, the presence of the ortho-amino group and the adjacent chloro and methyl groups could lead to twisting of the ester group out of the plane of the aromatic ring.

The resulting data would be presented in a crystallographic information file (CIF) and would typically include a table of selected bond lengths and angles.

Hypothetical Bond Parameters

| Bond | Length (Å) | Angle | Degree (°) |

| C-Cl | 1.73-1.75 | C-C-C (ring) | ~120 |

| C-N | 1.38-1.42 | C-C-N | ~120 |

| C=O | 1.20-1.23 | O=C-O | ~123 |

| C-O | 1.33-1.36 | C-O-C | ~117 |

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. In the case of this compound, the amino group is capable of acting as a hydrogen bond donor, while the carbonyl oxygen of the ester group and the nitrogen of the amino group could act as hydrogen bond acceptors. Therefore, it is plausible that the crystal structure would be stabilized by intermolecular hydrogen bonds, potentially forming dimers or extended chains.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties, such as melting point, solubility, and stability. Studies on related molecules, such as 2-((2,6-dichlorophenyl)amino)benzoic acid, have shown the existence of multiple polymorphic forms. researchgate.netrsc.org A thorough investigation of this compound would involve crystallization experiments under various conditions (e.g., different solvents, temperatures, and crystallization rates) to identify any potential polymorphs.

Co-crystal formation involves crystallizing a target molecule with a second component, a "co-former," to create a new crystalline solid with potentially improved properties. Given the functional groups present in this compound (an amino group and an ester group), it could be a candidate for co-crystal engineering with various co-formers, such as carboxylic acids or other molecules capable of hydrogen bonding. mdpi.comresearchgate.net Such studies would be aimed at modifying the physicochemical properties of the compound in a controlled manner.

Computational and Theoretical Investigations of Ethyl 2 Amino 6 Chloro 3 Methylbenzoate

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Ethyl 2-amino-6-chloro-3-methylbenzoate, DFT calculations, typically employing methods like B3LYP with a 6-311G(d,p) basis set, are instrumental in elucidating its fundamental properties.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. For this compound, this process involves finding the minimum energy conformation by systematically adjusting the bond lengths, bond angles, and dihedral angles. The presence of the ethyl ester and amino groups introduces rotational flexibility, leading to various possible conformers. Computational analysis helps in identifying the global minimum energy structure, which is the most likely conformation of the molecule in the ground state.

The optimized geometry is characterized by specific bond lengths and angles that are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-donating amino group and the electron-withdrawing chloro and ester groups create a unique electronic environment that affects the molecular geometry. Below is a representative table of optimized geometrical parameters for a similar substituted aminobenzoate, as specific data for the title compound is not available in published literature.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Cl | 1.745 | |

| C-N | 1.385 | |

| C=O | 1.215 | |

| C-O | 1.340 | |

| C-C-Cl: 119.5 | ||

| C-C-N: 121.0 | ||

| O=C-O: 125.0 |

Note: The data in this table is representative of substituted aminobenzoates and is for illustrative purposes.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of chemical bonds.

By comparing the calculated vibrational spectra with experimentally obtained spectra, a detailed assignment of the spectral bands can be made. This correlation is crucial for confirming the molecular structure and understanding the vibrational characteristics imparted by the different functional groups. For instance, the characteristic stretching frequencies of the N-H bonds in the amino group, the C=O bond in the ester group, and the C-Cl bond can be precisely identified.

A representative table of calculated vibrational frequencies and their assignments for a related molecule is provided below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| ν(N-H) symmetric | 3450 | Amino group N-H stretching |

| ν(N-H) asymmetric | 3550 | Amino group N-H stretching |

| ν(C=O) | 1720 | Ester carbonyl stretching |

| ν(C-Cl) | 750 | C-Cl stretching |

| δ(C-H) | 1450-1600 | Aromatic C-H bending |

Note: This data is illustrative and based on typical values for similar functional groups.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's stability and reactivity. A small energy gap suggests that the molecule is more reactive and can be easily excited, indicating higher polarizability and a greater tendency to engage in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzene ring, while the LUMO would be concentrated on the electron-withdrawing ester and chloro-substituted parts of the molecule. The HOMO-LUMO gap provides insights into the intramolecular charge transfer characteristics of the molecule.

A representative table of FMO energies for a similar compound is shown below.

| Parameter | Energy (eV) |

| E(HOMO) | -5.8 |

| E(LUMO) | -1.2 |

| Energy Gap (ΔE) | 4.6 |

Note: These values are illustrative and representative of related aromatic compounds.

Fukui functions are used within DFT to identify the most reactive sites in a molecule for nucleophilic and electrophilic attacks. The Fukui function, f(r), indicates the change in electron density at a particular point in the molecule when an electron is added or removed.

f+(r) : Predicts sites for nucleophilic attack (where an electron is added to the LUMO).

f-(r) : Predicts sites for electrophilic attack (where an electron is removed from the HOMO).

For this compound, the Fukui functions would likely indicate that the nitrogen atom of the amino group and certain carbon atoms of the benzene ring are susceptible to electrophilic attack. Conversely, the carbonyl carbon of the ester group and the carbon atom attached to the chlorine are likely sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and is color-coded to indicate different potential regions. The MEP is an invaluable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding and electrostatic interactions.

The color scheme of an MEP map typically ranges from red to blue:

Red : Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen.

Blue : Represents regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. These are typically located around hydrogen atoms attached to electronegative atoms and other electron-deficient centers.

Green : Denotes regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show a negative potential (red) around the oxygen atoms of the ester group and the nitrogen atom of the amino group, highlighting their roles as hydrogen bond acceptors and sites for electrophilic interaction. A positive potential (blue) would be anticipated around the hydrogen atoms of the amino group, indicating their ability to act as hydrogen bond donors. The presence of the electron-withdrawing chlorine atom would also influence the electrostatic potential of the aromatic ring. This detailed charge distribution map is crucial for understanding the molecule's intermolecular interactions and its behavior in a biological or chemical system.

Prediction and Characterization of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Transitions)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic behavior of organic molecules. These techniques allow for the elucidation of spectral features, aiding in structural confirmation and the interpretation of experimental data.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed in conjunction with DFT functionals, such as B3LYP or the long-range corrected ωB97X-D, to calculate the isotropic shielding constants of atomic nuclei. mdpi.comresearchgate.net These shielding constants are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

Interactive Data Table: Representative Predicted ¹³C NMR Chemical Shifts for a Substituted Aromatic Amine (Analogous System) Note: This data is for an analogous system and not this compound. It serves to illustrate the type of data generated from DFT calculations.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (Aromatic, C-NH₂) | 145.8 |

| C (Aromatic, C-Cl) | 128.5 |

| C (Aromatic, C-CH₃) | 135.2 |

| C (Aromatic) | 125.0 |

| C (Aromatic) | 129.7 |

| C (Aromatic) | 120.1 |

| C (C=O) | 168.3 |

| C (CH₂) | 61.5 |

| C (CH₃, Ethyl) | 14.2 |

UV-Vis Transitions: Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for predicting electronic absorption spectra, including UV-Vis transitions. researchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions between molecular orbitals. These parameters correspond to the absorption maxima (λ_max) and the intensity of the absorption bands observed in an experimental UV-Vis spectrum.

For substituted benzoates, the UV-Vis spectrum is typically characterized by π → π* transitions within the aromatic ring. The positions and intensities of these absorptions are influenced by the nature and position of the substituents. In the case of this compound, the amino (-NH₂), chloro (-Cl), methyl (-CH₃), and ethyl ester (-COOEt) groups would all modulate the electronic structure and thus the UV-Vis spectrum. For example, in a study of structurally related ethyl 2-amino-6-chloro-4-aryl-7-hydroxy-4H-benzo[4,5-e]pyran-3-carboxylate isomers, TD-DFT calculations were used to compute the UV-Vis spectra, which were then compared with experimental results. researchgate.net Such studies help in assigning the observed electronic transitions to specific molecular orbital promotions.

Non-Linear Optical (NLO) Properties and Related Electronic Phenomena

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. researchgate.net Organic molecules with donor-acceptor functionalities and extended π-conjugated systems often exhibit significant NLO responses. The investigation of these properties for this compound would involve computational assessment of its hyperpolarizabilities.

The key parameters characterizing third-order NLO properties include the non-linear refractive index (n₂), the non-linear absorption coefficient (β), and the third-order NLO susceptibility (χ⁽³⁾). scirp.orgresearchgate.net These properties can be theoretically calculated using quantum chemical methods. For instance, in studies of other organic crystals, these values have been computationally and experimentally determined. scirp.org For 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (B1203000), the calculated values were n₂ = 5.610 × 10⁻⁸ cm²/W, β = 0.033 × 10⁻⁴ cm/W, and χ⁽³⁾ = 2.942 × 10⁻⁶ esu. scirp.org Another organic crystal, 2-amino 3-propanoic 4-methylbenzenesulfonate, was found to have a non-linear refractive index (n₂) of 2.19 × 10⁻¹⁷ cm² W⁻¹ and a two-photon absorption coefficient (β) of 4.25 × 10⁻¹² cm W⁻¹. researchgate.net

While specific NLO calculations for this compound have not been reported in the available literature, the presence of the electron-donating amino group and the electron-withdrawing ester and chloro groups attached to the π-system of the benzene ring suggests that it could possess NLO properties. Computational studies would be essential to quantify this potential and to understand the electronic origins of its NLO response.

Interactive Data Table: Representative Third-Order NLO Properties of Analogous Organic Compounds Note: This data is for analogous systems and not this compound. It illustrates the range of values for these properties in similar materials.

| Compound | n₂ (cm²/W) | β (cm/W) | χ⁽³⁾ (esu) |

|---|---|---|---|

| 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate scirp.org | 5.610 × 10⁻⁸ | 0.033 × 10⁻⁴ | 2.942 × 10⁻⁶ |

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are theoretical models that aim to correlate the chemical structure of a series of compounds with their reactivity in a quantitative manner. These relationships are often expressed as mathematical equations that relate structural descriptors to a measure of reactivity, such as a reaction rate constant.

The development of a QSRR model for a class of compounds including this compound would involve several steps. First, a set of structural descriptors would need to be calculated for this molecule and its analogs. These descriptors can be electronic (e.g., atomic charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological. These parameters are typically derived from quantum chemical calculations.

Next, these descriptors would be statistically correlated with experimentally determined reactivity data for the series of compounds. nih.gov The goal is to develop a predictive model that can estimate the reactivity of new, untested compounds based solely on their calculated structural descriptors. While the literature search did not yield specific QSRR studies focused on this compound, this approach is widely used in medicinal chemistry and materials science to guide the design of molecules with desired properties. nih.gov For example, QSRR can be used to predict the rates of electrophilic aromatic substitution based on descriptors that quantify the nucleophilicity of the aromatic ring. nih.gov

Chemical Reactivity and Mechanistic Insights of Ethyl 2 Amino 6 Chloro 3 Methylbenzoate

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The outcome of such reactions on Ethyl 2-amino-6-chloro-3-methylbenzoate is determined by the directing effects and the activating or deactivating nature of the substituents on the benzene (B151609) ring.

The regioselectivity of electrophilic aromatic substitution on the benzene ring of this compound is primarily controlled by the powerful activating and ortho-, para-directing amino group (-NH₂). The methyl group (-CH₃) is also an activating, ortho-, para-director, albeit weaker than the amino group. Conversely, the chloro (-Cl) and ethyl ester (-COOEt) groups are deactivating and meta-directing towards their own positions, although halogens are ortho-, para-directing.

The positions on the aromatic ring available for substitution are C4 and C5. The directing effects of the substituents are summarized in the table below:

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -NH₂ | C2 | Activating | Ortho, Para |

| -CH₃ | C3 | Activating | Ortho, Para |

| -Cl | C6 | Deactivating | Ortho, Para |

| -COOEt | C1 | Deactivating | Meta |

Considering the combined influence of these groups, the amino group exerts the strongest directing effect. Its para-directing influence would strongly favor substitution at the C5 position. The ortho-directing effect of the methyl group also supports substitution at C5. The deactivating nature of the chloro and ester groups would disfavor substitution in general, but the powerful activation by the amino group can overcome this deactivation. Therefore, electrophilic aromatic substitution reactions on this compound are expected to occur predominantly at the C5 position.

The choice of catalyst in electrophilic aromatic substitution is crucial and can significantly influence the reaction's outcome, particularly in terms of selectivity and reaction rate. For halogenation, a Lewis acid catalyst such as FeCl₃ or AlCl₃ is typically employed to polarize the halogen molecule, making it a more potent electrophile. In the case of nitration, a mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺), the active electrophile.

For a highly activated system like this compound, milder reaction conditions may be sufficient, and in some cases, a catalyst may not be necessary. For instance, bromination might proceed with bromine in a polar solvent without a Lewis acid. The use of strong Lewis acids could also lead to side reactions, such as coordination with the amino group, which would deactivate the ring and alter the regioselectivity. Therefore, the catalyst and reaction conditions must be carefully selected to achieve the desired substitution product.

Nucleophilic Reactions at the Ester and Aromatic Centers

The presence of an ethyl ester and a chloro-substituted aromatic ring allows for various nucleophilic reactions to occur at these centers.

The ethyl ester group of this compound is susceptible to nucleophilic acyl substitution.

Transesterification: This reaction involves the conversion of the ethyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. The general mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon of the ester, followed by the elimination of ethanol (B145695).

Amidation: The ester can be converted to an amide by reacting it with an amine. This reaction is often slower than transesterification and may require heating or the use of a catalyst. The direct amidation of esters with amines can be facilitated by catalysts such as Nb₂O₅, which activates the carbonyl group of the ester for nucleophilic attack by the amine. researchgate.net

| Reaction | Reagents | Product Type |

| Transesterification | R'OH, H⁺ or OH⁻ catalyst | New ester (2-amino-6-chloro-3-methylbenzoyl-OR') |

| Amidation | R'R''NH, heat or catalyst (e.g., Nb₂O₅) | Amide (N,N-R'R''-2-amino-6-chloro-3-methylbenzamide) |

The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution due to the electron-rich nature of the benzene ring. However, under specific conditions, particularly with the use of transition metal catalysts, this halogen can be replaced or involved in coupling reactions.

Halogen Exchange: While direct displacement of the aromatic chlorine is difficult, it can be achieved under harsh conditions or through metal-catalyzed processes. For instance, the Buchwald-Hartwig amination could potentially be used to replace the chlorine with an amino group, although the presence of the existing amino group might complicate the reaction.

Coupling Reactions: The chloro group can participate in various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions, catalyzed by palladium complexes, are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds. For example, a Suzuki coupling with an arylboronic acid would lead to the formation of a biaryl compound. The Ullmann condensation is another relevant reaction, typically used for the formation of C-N, C-O, or C-S bonds by coupling an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst. researchgate.net

Oxidation and Reduction Pathways of the Functional Groups

The functional groups on this compound can undergo various oxidation and reduction reactions.

Oxidation: The primary amino group is susceptible to oxidation. Strong oxidizing agents can convert the amino group to a nitro group. However, this reaction can be difficult to control and may lead to the formation of polymeric materials. The methyl group on the aromatic ring can be oxidized to a carboxylic acid under strong oxidizing conditions (e.g., KMnO₄), but this would require harsh conditions that might also affect other functional groups.

Reduction: The ethyl ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would yield (2-amino-6-chloro-3-methylphenyl)methanol. The aromatic ring itself is generally resistant to reduction under standard conditions. Catalytic hydrogenation could potentially reduce the nitro group if it were present, and under more forcing conditions, could lead to dechlorination, though this is less common for aryl chlorides compared to aryl bromides or iodides. The reduction of a related compound, ethyl 4-nitrobenzoate, to ethyl 4-aminobenzoate (B8803810) can be achieved using indium metal in the presence of ammonium (B1175870) chloride, showcasing a method for nitro group reduction in the presence of an ester. orgsyn.org

Selective Reduction of Nitro Groups or Esters

The structure of this compound contains an amino group, which is the product of a nitro group reduction. Therefore, this section will focus on the selective reduction of the ester functional group. The primary challenge in this transformation is to reduce the ethyl ester to a primary alcohol, (2-amino-6-chloro-3-methylphenyl)methanol, without affecting the amino group, the chloro substituent, or the aromatic ring. Chemoselectivity is paramount, and the choice of reducing agent is critical.

Powerful, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for reducing esters to primary alcohols. commonorganicchemistry.comquimicaorganica.orglibretexts.org The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester, followed by the departure of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. libretexts.org While LiAlH₄ is efficient, its high reactivity means it can potentially react with other functional groups; however, it typically does not reduce isolated aromatic rings or dehalogenate aryl chlorides under standard conditions.

For enhanced selectivity, other reagents can be employed. Lithium Borohydride (B1222165) (LiBH₄) is a milder reducing agent than LiAlH₄ but is still capable of reducing esters to alcohols. commonorganicchemistry.comharvard.edu Its key advantage is its selectivity; it can reduce esters in the presence of functional groups like carboxylic acids, tertiary amides, and nitriles, which are not present in the target molecule but illustrates its milder nature. harvard.eduacs.org

Sodium Borohydride (NaBH₄) is generally not strong enough to reduce esters on its own. libretexts.orglibretexts.org However, its reactivity can be enhanced by using it in combination with certain additives or in specific solvent systems. For instance, NaBH₄ in the presence of CoCl₂ at ambient conditions has been shown to be effective for the chemoselective reduction of phenyl esters to their corresponding alcohols. researchgate.net Similarly, NaBH₄ in methanol (B129727) can reduce certain keto-esters, where the presence of a nearby carbonyl group facilitates the reduction. beilstein-journals.orgresearchgate.net While less straightforward than using LiAlH₄, these modified NaBH₄ systems could offer a pathway for the desired reduction.

Another highly selective reagent is Diisobutylaluminum Hydride (DIBAL-H). It is a powerful reducing agent that can be used to reduce esters to primary alcohols. commonorganicchemistry.com A key feature of DIBAL-H is that the reaction can often be stopped at the intermediate aldehyde stage if the reaction is carried out at low temperatures (e.g., -78 °C). libretexts.org To achieve the full reduction to the primary alcohol, the reaction would typically be run at a higher temperature or with excess reagent.

The following table summarizes the reactivity and selectivity of common reducing agents applicable to the ester functionality of this compound.

| Reducing Agent | Abbreviation | Reactivity towards Esters | Selectivity Notes |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | High (Reduces to 1° Alcohol) | Very powerful, non-selective, but generally compatible with aryl chlorides and amines. libretexts.orgharvard.edu |

| Lithium Borohydride | LiBH₄ | Moderate (Reduces to 1° Alcohol) | Milder than LiAlH₄, offering better selectivity in the presence of other reducible groups. harvard.eduacs.org |

| Sodium Borohydride | NaBH₄ | Low (Generally unreactive) | Requires activation (e.g., with CoCl₂ or in specific solvents) to reduce esters effectively. researchgate.netbeilstein-journals.org |

| Diisobutylaluminum Hydride | DIBAL-H | High (Can be stopped at Aldehyde) | Reaction outcome is temperature-dependent; can yield either aldehyde or alcohol. commonorganicchemistry.comlibretexts.org |

Oxidative Transformations of Methyl and Amino Moieties

The this compound molecule possesses two primary sites susceptible to oxidation: the amino (-NH₂) group and the methyl (-CH₃) group attached to the aromatic ring. The selective oxidation of one group in the presence of the other presents a significant synthetic challenge, governed by the choice of oxidant and reaction conditions.

Oxidation of the Amino Moiety: The amino group of substituted anilines can be oxidized to various higher oxidation states, including nitroso, azoxy, or nitro compounds.

Nitroso Compounds: Peroxy acids, such as peroxybenzoic acid, can oxidize substituted anilines to their corresponding nitroso derivatives. commonorganicchemistry.com

Azoxybenzenes and Nitrobenzenes: Recent studies have shown that hydrogen peroxide (H₂O₂), a green oxidant, can be used for the controllable selective oxidation of anilines. By adjusting the basicity of the reaction medium, the transformation can be directed towards either azoxybenzenes (using a weak base like NaF) or nitrobenzenes (using a stronger base like NaOMe). harvard.edu The oxidation to azoxybenzenes is believed to proceed through an initial oxidation to a nitroso intermediate, followed by condensation with another aniline (B41778) molecule. Further oxidation can lead to the nitro compound.

Electrochemical Oxidation: Anodic oxidation of anilines at a platinum electrode can lead to a variety of coupled products, including benzidine, diphenylamine, hydrazobenzene, and azobenzene (B91143) derivatives, depending on the substituents present. researchgate.net The initial oxidation occurs at the basic nitrogen atom. researchgate.net

Oxidation of the Methyl Moiety: The benzylic methyl group is also a target for oxidation, which can typically be stopped at the aldehyde stage or proceed to the carboxylic acid.

Oxidation to Aldehydes: Stopping the oxidation of a methylarene at the aldehyde stage can be difficult due to the propensity for overoxidation. acs.org However, several reagents are effective for this transformation. Cerium(IV) salts like ammonium cerium(IV) nitrate (B79036) (CAN) are excellent for the selective side-chain oxidation of alkyl-substituted arenes to aldehydes. acs.org The presence of electron-donating groups, such as the amino group in the target molecule, facilitates this reaction. Another class of mild and efficient reagents are hypervalent iodine(V) compounds, such as 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX). acs.org Electrochemical methods have also been developed for the site-selective oxidation of methyl groups on benzoheterocycles to aromatic acetals, which can then be hydrolyzed to aldehydes. acs.org

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will typically oxidize the methyl group all the way to a carboxylic acid. cmu.edu

The chemoselectivity between the amino and methyl groups is complex. The electron-donating nature of the amino group activates the ring, making both the ring and its substituents more susceptible to oxidation. Mild, sterically sensitive, or mechanistically specific reagents would be required to achieve selective oxidation of one site over the other.

| Functional Group | Oxidizing Agent/Method | Typical Product(s) | Reference |

|---|---|---|---|

| Amino (-NH₂) | Peroxybenzoic acid | Nitroso compound | commonorganicchemistry.com |

| H₂O₂ / Weak Base (NaF) | Azoxybenzene derivative | harvard.edu | |

| H₂O₂ / Strong Base (NaOMe) | Nitrobenzene derivative | harvard.edu | |

| Methyl (-CH₃) | Ceric Ammonium Nitrate (CAN) or IBX | Aldehyde | acs.org |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | cmu.edu |

Cycloaddition Reactions and Heterocyclic Ring Formation

The structure of this compound, featuring a nucleophilic amino group positioned ortho to an ester, is well-suited for participating in reactions that lead to the formation of heterocyclic rings.

Intramolecular Cyclizations

The proximate arrangement of the amino and ester groups in this compound allows for the potential of intramolecular cyclization. This reaction, an example of intramolecular nucleophilic aminolysis, would involve the amino group acting as a nucleophile and attacking the electrophilic carbonyl carbon of the ester. acs.orgnih.govacs.org

The mechanism proceeds through a tetrahedral intermediate, followed by the elimination of ethanol to form a stable, five-membered lactam (a cyclic amide). The resulting heterocyclic ring would be a substituted 2,3-dihydro-1H-indol-2-one. The rate and feasibility of this cyclization are highly dependent on reaction conditions. The reaction can be catalyzed by either acid or base. acs.org Studies on the hydrolysis of 2-aminobenzoate (B8764639) esters have shown that the neighboring amine group can act as an intramolecular general base catalyst, significantly enhancing the rate of reaction at the ester carbonyl. researchgate.netnih.gov This suggests that under neutral or slightly acidic conditions, the cyclization could be facilitated by the amine group itself. Heating the compound, potentially with a catalyst, would likely be required to drive the reaction to completion.

[3+2] Cycloaddition Reactions

[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are powerful methods for constructing five-membered heterocyclic rings. uchicago.edu These reactions involve a 1,3-dipole reacting with a dipolarophile. While there is no direct literature on this compound participating in such reactions, its structure suggests potential pathways.

One possibility involves the transformation of the aniline moiety into a 1,3-dipole. For example, anilines can be precursors to azomethine ylides, which are common 1,3-dipoles used in these cycloadditions. nih.govresearchgate.net An in-situ generation of a dipole involving the amino group, followed by a reaction with an external dipolarophile (such as an alkene or alkyne), would lead to a complex heterocyclic structure.

Alternatively, the aromatic ring itself, activated by the amino group, could act as the dipolarophile, reacting with an external 1,3-dipole. Dearomative [3+2] cycloaddition reactions, where an aromatic system serves as the 2π component, are an emerging area of synthesis. rsc.org For instance, nitro-substituted benzothiophenes have been shown to undergo dearomative [3+2] cycloadditions with azomethine ylides. rsc.org Given the electron-rich nature of the benzene ring in this compound, its participation as a dipolarophile would likely require reaction with a highly reactive, electron-deficient 1,3-dipole. The regioselectivity of such a reaction would be influenced by the electronic and steric effects of the chloro, methyl, and ester substituents.

Derivatization Strategies and Structural Modifications of Ethyl 2 Amino 6 Chloro 3 Methylbenzoate

Modification of the Amino Group (e.g., Acylation, Alkylation, Diazotization)

The primary amino group is a key site for derivatization due to its nucleophilic character. Standard transformations such as acylation and alkylation can be readily applied. Acylation, for instance, can be achieved using acyl chlorides or anhydrides to form the corresponding amides. N-alkylation can introduce various alkyl or aryl groups, a common strategy in medicinal chemistry to modulate a compound's properties. monash.edu

A more profound transformation of the amino group involves diazotization. Treatment of the aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures converts the amino group into a diazonium salt (Ar-N₂⁺). organic-chemistry.org This intermediate is highly valuable as it can be subsequently replaced by a wide array of functional groups through reactions like the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org For example, treatment with copper(I) halides (CuCl, CuBr) or cyanide (CuCN) can introduce chloro, bromo, or cyano groups, respectively, replacing the original amino functionality. masterorganicchemistry.com This two-step sequence allows for the introduction of substituents that are not accessible through direct aromatic substitution.

Table 1: Representative Transformations of the Aromatic Amino Group

| Transformation | Reagents | Product Type | Reference |

|---|---|---|---|

| Diazotization | NaNO₂, HCl, 0-5 °C | Aryl diazonium salt | organic-chemistry.org |

| Sandmeyer (Chlorination) | Aryl diazonium salt, CuCl | Aryl chloride | masterorganicchemistry.com |

| Sandmeyer (Bromination) | Aryl diazonium salt, CuBr | Aryl bromide | masterorganicchemistry.com |

| Sandmeyer (Cyanation) | Aryl diazonium salt, CuCN | Aryl nitrile (Benzonitrile) | organic-chemistry.org |

| Hydroxylation | Aryl diazonium salt, H₂O, heat | Phenol | scirp.org |

Transformation of the Ester Moiety (e.g., Hydrolysis to Acid, Reduction to Alcohol, Amidation)

The ethyl ester group offers another handle for significant structural modification.

Hydrolysis to Acid: The most fundamental transformation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-amino-6-chloro-3-methylbenzoic acid. This is typically achieved under basic conditions (e.g., using sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution) followed by acidic workup, or under acidic conditions. The resulting carboxylic acid is a key intermediate for further reactions, such as amide bond formation using peptide coupling reagents.

Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol, (2-amino-6-chloro-3-methylphenyl)methanol. Potent reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing esters. This conversion provides access to a different class of derivatives based on a benzyl (B1604629) alcohol scaffold.

Amidation: The direct conversion of the ethyl ester to an amide is also a viable strategy, although it can be challenging. mdpi.comnih.gov Such reactions often require harsh conditions or specific catalysts to drive the reaction, as amines are reacting with a relatively unactivated ester. mdpi.comnih.gov A more common approach is the two-step sequence involving hydrolysis of the ester to the carboxylic acid, followed by coupling with a desired amine using standard amide bond-forming reagents like N,N'-dicyclohexylcarbodiimide (DCC) or (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid derivatives. lookchemmall.com

Table 2: Common Reactions of the Ethyl Ester Moiety

| Transformation | Typical Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | NaOH or H₂SO₄, H₂O | Carboxylic Acid |

| Reduction | LiAlH₄, then H₂O workup | Primary Alcohol |

| Amidation (Direct) | Amine, Catalyst (e.g., Zr(Ot-Bu)₄) | Amide |

Substitution of the Chloro Group (e.g., Suzuki Coupling, Buchwald-Hartwig Amination)

The chloro substituent on the aromatic ring is a site for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. However, the position of the chloro group at C-6, ortho to the amino group, presents significant steric hindrance, which can make these couplings challenging. dicp.ac.cn

Suzuki Coupling: The Suzuki-Miyaura coupling reaction allows for the formation of a C-C bond by reacting the aryl chloride with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govresearchgate.net For sterically hindered substrates such as 2,6-disubstituted aryl halides, specialized catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to achieve good yields. tcichemicals.comnih.govrsc.org This reaction would replace the chloro group with a new aryl or vinyl substituent.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond between the aryl chloride and a primary or secondary amine. wikipedia.org Similar to the Suzuki coupling, the reaction is sensitive to steric hindrance. dicp.ac.cn The coupling of ortho-substituted aryl chlorides requires robust catalytic systems, often the same bulky phosphine or NHC ligands used in Suzuki couplings, to overcome the steric barrier and facilitate the reaction. tcichemicals.comrsc.orgresearchgate.net This method allows for the synthesis of various N-aryl derivatives by replacing the chloro group with a substituted amino group.

Table 3: Cross-Coupling Reactions for Chloro Group Substitution

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Examples) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(OAc)₂, Bulky phosphine ligand | C(aryl)-C(aryl) | nih.gov |

Aromatic Ring Functionalization and Introduction of Additional Substituents

Further functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents:

Amino (-NH₂): A strongly activating, ortho, para-directing group.

Methyl (-CH₃): A moderately activating, ortho, para-directing group.

Chloro (-Cl): A deactivating, ortho, para-directing group.

Ester (-COOEt): A deactivating, meta-directing group.

The combined influence of these groups, particularly the powerful activating effect of the amino group, will predominantly direct incoming electrophiles to the positions ortho and para to it. In this specific molecule, the position para to the amino group (C-5) and the position ortho to it (C-1, which is substituted) are key. The C-5 position is the most likely site for substitution. For example, chlorination of the related 2-amino-3-methylbenzoic acid with reagents like N-chlorosuccinimide (NCS) or cyanuric chloride results in the formation of 2-amino-5-chloro-3-methylbenzoic acid. chemicalbook.compatsnap.comgoogle.com This indicates a strong preference for substitution at the C-5 position, driven by the directing power of the amino group. Other EAS reactions like nitration or Friedel-Crafts acylation would be expected to show similar regioselectivity, though the strong activating nature of the amino group might require it to be protected (e.g., as an amide) to prevent side reactions. nih.gov

Design and Synthesis of Analogs with Varied Substituent Patterns

The synthesis of analogs of Ethyl 2-amino-6-chloro-3-methylbenzoate is a common strategy in drug discovery to explore structure-activity relationships. This involves systematically varying each of the substituents on the aromatic ring. For instance, analogs can be designed by:

Halogen substitution: Replacing the chloro group at C-6 with other halogens (F, Br, I) to modulate electronic and steric properties.

Alkyl group modification: Changing the methyl group at C-3 to other alkyl groups (ethyl, propyl, etc.) or removing it entirely.

Positional Isomerism: Synthesizing isomers where the substituents are at different positions on the ring. For example, the synthesis of 2-amino-5-chloro-3-methylbenzoic acid and its derivatives is well-documented, representing a key positional isomer. patsnap.comgoogle.com The synthesis of these analogs often starts from different precursors, such as a differently substituted m-toluic acid, which is then subjected to nitration, reduction, and chlorination to build the desired pattern. google.com

This systematic modification allows for the fine-tuning of the molecule's physicochemical and biological properties.

Applications in Advanced Chemical Synthesis and Materials Science

Utility as an Intermediate in Multi-Step Organic Syntheses

The bifunctional nature of Ethyl 2-amino-6-chloro-3-methylbenzoate, possessing both a nucleophilic amino group and an electrophilic ester carbonyl group, makes it a highly useful precursor in the construction of more complex molecular frameworks.

Anthranilic acids and their esters are well-established starting materials for the synthesis of a wide variety of heterocyclic compounds. nih.govijddr.in The amino group of this compound can participate in cyclization reactions with various reagents to form fused ring systems. For instance, it can react with carboxylic acids or their derivatives to yield quinazolinones, or with chloroacetyl chloride followed by reaction with thiourea (B124793) to form thiazole (B1198619) derivatives. nih.gov The presence of the chloro and methyl substituents on the benzene (B151609) ring is integral, as these groups are incorporated into the final heterocyclic structure, influencing its chemical properties, solubility, and biological activity. The synthesis of benzothiazole (B30560) derivatives, for example, often begins with substituted anilines, which undergo cyclization to form the fused thiazole ring. guilan.ac.irnih.gov

The structure of this compound is that of a classic A-B type monomer. The amino group ('A') and the ethyl ester group ('B'), after hydrolysis to a carboxylic acid, can undergo condensation reactions. This allows for the step-growth polymerization to form polyamides. researchgate.netgoogle.com In such a polymerization, the amine of one monomer molecule reacts with the carboxylic acid of another, forming an amide bond and linking the units into a long polymer chain. The resulting polymer would feature a repeating unit derived from the parent molecule, with the chloro and methyl groups acting as pendant substituents on the polymer backbone. These substituents would play a crucial role in determining the final properties of the polymer. researchgate.net

Table 1: Functional Groups and Their Potential Polymerization Reactivity

| Functional Group | Type | Potential Reaction | Resulting Linkage |

|---|---|---|---|

| Amino (-NH₂) | A-type | Reaction with a carboxylic acid | Amide (-CO-NH-) |

Integration into Novel Material Design

The specific substitution pattern of this compound provides a foundation for creating materials with tailored characteristics, from high-performance polymers to advanced optical materials.

When used as a monomer, the substituents on the aromatic ring of this compound directly influence the bulk properties of the resulting polymer. The chlorine atom, due to its electronegativity and size, can enhance properties such as flame retardancy and thermal stability. It also affects the polymer's solubility and resistance to chemical degradation. The methyl group, being a small alkyl group, can disrupt chain packing, potentially lowering the melting point and increasing solubility in organic solvents compared to an unsubstituted equivalent. By carefully selecting co-monomers or modifying the polymerization process, these inherent features can be leveraged to develop polymers with a precisely tuned set of properties for specific applications. researchgate.net

Table 2: Influence of Substituents on Polymer Properties

| Substituent | Property Influenced | Potential Effect |

|---|---|---|

| Chloro (-Cl) | Thermal Stability | Increases |

| Flame Retardancy | Increases | |

| Solubility | Alters solubility profile, may increase it in polar solvents | |

| Methyl (-CH₃) | Chain Packing | Disrupts close packing, affecting crystallinity |

| Melting Point | May lower the melting point |

The design of liquid crystalline materials often relies on molecules that possess a rigid core structure, typically composed of aromatic rings, and flexible terminal chains. colorado.edu this compound serves as an excellent candidate for the rigid core component. mdpi.comnih.gov The substituted benzene ring provides the necessary rigidity and rod-like shape (calamitic) fundamental to forming liquid crystal phases. colorado.edu The amino and ester functional groups are key reactive handles for further chemical elaboration. For instance, the amino group can be converted into an imine (Schiff base) by condensation with an aldehyde, a common linking group in liquid crystal design. mdpi.comnih.gov The ester group can be transformed to attach a flexible alkyl or alkoxy chain, which is crucial for inducing the formation of mesophases at lower temperatures. The presence of the chloro and methyl groups provides lateral substitution, which can influence the molecular packing and the specific type of liquid crystal phase (e.g., nematic, smectic) that is formed. researchgate.net

Table 3: Structural Features for Liquid Crystal Design

| Molecular Component | Role in Liquid Crystal Structure | Provided by this compound |

|---|---|---|

| Rigid Core | Provides structural anisotropy (rod-shape) | Substituted benzene ring |

| Linking Group | Connects core units or attaches to terminal groups | The amino group can be converted to an imine (-CH=N-) |

| Terminal Chains | Provides flexibility, lowers melting point | The ester group can be modified to attach long alkyl/alkoxy chains |

Exploration in Agrochemical and Specialty Chemical Synthesis (excluding specific product names or commercial details)

Substituted anthranilic acid derivatives are recognized as privileged scaffolds in medicinal and agricultural chemistry. nih.govnih.gov They are of significant interest for their demonstrated insecticidal efficacy. google.com The specific substitution pattern on the anthranilate core is critical for biological activity. Molecules like 2-amino-5-chloro-3-methylbenzoic acid, a close analog of the title compound, are known intermediates in the synthesis of certain classes of insecticides. chemicalbook.com The combination of the amino group, a halogen, and an alkyl group on the benzoic acid framework forms a key pharmacophore. This structural motif is often elaborated through reactions at the amino and carboxylic acid positions to produce final active ingredients used in crop protection. The presence and position of these substituents are fine-tuned to maximize efficacy and selectivity. nih.govgoogle.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-5-chloro-3-methylbenzoic acid |

| Chloroacetyl chloride |

Analytical Methodologies for Complex Characterization of Ethyl 2 Amino 6 Chloro 3 Methylbenzoate

Chromatographic Separation Techniques (e.g., HPLC, UHPLC, GC, TLC)

Chromatography is a cornerstone for the separation and analysis of Ethyl 2-amino-6-chloro-3-methylbenzoate from reaction mixtures, impurities, and other related substances. Techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely utilized.

TLC is often employed for rapid, qualitative monitoring of reaction progress. rsc.org For quantitative analysis and purity assessment, HPLC and GC are the methods of choice. Given the compound's structure—an aromatic amine ester—it is amenable to both techniques. The selection between liquid or gas chromatography often depends on the compound's thermal stability and volatility. As an ethyl ester, the compound is expected to have sufficient volatility and thermal stability for GC analysis. HPLC is also highly suitable, offering versatile separation modes.

Optimization of Stationary and Mobile Phases

The success of chromatographic separation hinges on the careful selection and optimization of the stationary and mobile phases.

For HPLC and UHPLC , reversed-phase chromatography is the most common approach.

Stationary Phases: C18 (octadecylsilane) columns are the standard choice due to their hydrophobicity, which provides good retention for moderately polar aromatic compounds like this compound. Other phases like C8 or Phenyl columns can be used to fine-tune selectivity.

Mobile Phases: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, or water with formic acid or acetic acid) and an organic modifier is typically used. Acetonitrile and methanol (B129727) are the most common organic modifiers. The gradient or isocratic elution profile is optimized to achieve a balance between resolution, peak shape, and analysis time.

For GC analysis:

Stationary Phases: A non-polar or mid-polarity capillary column is generally preferred. A 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., DB-5 or equivalent) is a versatile starting point, providing separation based on boiling points and polarity differences.

Mobile Phases (Carrier Gas): Inert gases such as helium, nitrogen, or hydrogen are used. The choice of gas and its flow rate are optimized to maximize separation efficiency.